cis-4-(Difluoromethyl)cyclohexanol
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Overview
Description
cis-4-(Difluoromethyl)cyclohexanol is an organic compound with the molecular formula C₇H₁₂F₂O It is characterized by the presence of a difluoromethyl group attached to a cyclohexane ring, which also bears a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(Difluoromethyl)cyclohexanol typically involves the introduction of the difluoromethyl group onto a cyclohexane ring. One common method is the difluoromethylation of cyclohexanone followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
cis-4-(Difluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(Difluoromethyl)cyclohexanone.
Reduction: The compound can be reduced to form 4-(Difluoromethyl)cyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: 4-(Difluoromethyl)cyclohexanone
Reduction: 4-(Difluoromethyl)cyclohexane
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
cis-4-(Difluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-4-(Difluoromethyl)cyclohexanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)cyclohexan-1-ol: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.
4-(Methyl)cyclohexan-1-ol: Lacks fluorine atoms, resulting in different chemical properties and applications.
4-(Chloromethyl)cyclohexan-1-ol:
Uniqueness
cis-4-(Difluoromethyl)cyclohexanol is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(difluoromethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-1-3-6(10)4-2-5/h5-7,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILISFRTKDLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780532-19-5 |
Source
|
Record name | 4-(difluoromethyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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